N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyranylmethyl (oxan-2-ylmethyl) group and at the 4-position with a pyridine-3-sulfonamide moiety. Sulfonamides are well-known pharmacophores in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their role in hydrogen bonding, which enhances target binding and solubility .
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,14-5-3-6-15-9-14)17-12-8-16-18(10-12)11-13-4-1-2-7-21-13/h3,5-6,8-10,13,17H,1-2,4,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUWADLKNUTNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the reaction of pyridine-3-sulfonyl chloride with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on key structural analogs from the provided evidence, emphasizing substituent effects, synthetic strategies, and biological activities.
Structural Analog: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with a pyridin-3-yl group at the 1-position, a methyl group at the 3-position, and a cyclopropylamine substituent at the 4-position .
- Synthesis : Prepared via a copper-catalyzed coupling reaction using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours, yielding 17.9% .
- Properties :
Comparison with Target Compound :
- The target compound replaces the cyclopropylamine group with a sulfonamide linkage, likely enhancing hydrogen-bonding capacity and solubility.
Structural Analog: 1,3,4-Thiadiazole Derivatives
- Structure : 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors with nitroaryl and hydrazinecarbothioamide substituents .
- Synthesis: Reacted hydrazonoyl chloride derivatives with 2-[1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine in ethanol under triethylamine catalysis .
- Biological Activity :
Comparison with Target Compound :
- The sulfonamide group in the target compound may offer broader antimicrobial activity compared to thiadiazoles, as sulfonamides are known to inhibit bacterial dihydropteroate synthase . However, the nitro group in thiadiazole derivatives could enhance electron-withdrawing effects, improving membrane permeability.
Structural Analog: 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Comparison with Target Compound :
- The methylthiopropylamine group introduces a sulfur atom, which may improve lipophilicity and redox activity. In contrast, the sulfonamide in the target compound provides a polar, acidic proton (pKa ~10–11) for enhanced solubility and target engagement.
Data Table: Comparative Analysis of Key Compounds
Discussion of Substituent Effects
- Sulfonamide vs. Amine/Thiadiazole : Sulfonamides generally exhibit higher solubility and stronger hydrogen-bonding capacity than amines or thiadiazoles, which may improve pharmacokinetic properties .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including the reaction of pyridine-3-sulfonyl chloride with a pyrazole derivative in the presence of bases like triethylamine in organic solvents such as dichloromethane.
This compound acts primarily as an enzyme inhibitor . It binds to the active site of specific enzymes, blocking substrate access and preventing catalytic activity. This mechanism is crucial in disrupting various biological pathways associated with disease processes .
3.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against human cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer). In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | HT-29 | 5.4 | Inhibition of CA IX |
| 16b | MDA-MB-231 | 4.8 | Disruption of acidification |
| 16e | MG-63 | 6.0 | Targeting hypoxic conditions |
3.2 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies indicate that it can inhibit various bacterial strains, making it a candidate for further development as an antibiotic.
Case Study 1: Inhibition of Carbonic Anhydrases
A series of sulfonamide derivatives, including this compound, were tested for their inhibitory effects on carbonic anhydrases (CAs) IX and XII. These isoforms are often overexpressed in tumors, making them critical targets for anticancer therapies. The results indicated that several compounds effectively inhibited these enzymes, with some exhibiting selectivity towards CA IX over CA II .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and orientation of this compound within the active sites of target enzymes. These studies corroborated experimental findings by demonstrating strong interactions between the compound and key residues in the enzyme active sites .
5. Research Findings
Research has consistently shown that modifications to the chemical structure can significantly influence biological activity. For example, variations in substituents on the pyrazole ring have been correlated with changes in enzyme inhibition potency and selectivity .
Table 2: Structure–Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 4 | Increased potency against CA IX |
| Substitution with halogens | Decreased activity |
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrazole and pyridine-sulfonamide moieties. Critical steps include:
- Oxane-methylpyrazole intermediate preparation : Use of nucleophilic substitution or cross-coupling reactions (e.g., copper-catalyzed coupling, as seen in similar pyrazole derivatives) .
- Sulfonamide bond formation : Reaction of the intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., cesium carbonate in DMSO) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by characterization via H NMR and HRMS .
- Challenges : Low yields due to steric hindrance from the oxane group; side reactions at the pyrazole N-atom require careful protecting group strategies .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- H/C NMR : Assign peaks for pyrazole C4-H (δ 7.5–8.0 ppm), sulfonamide protons (δ 3.0–3.5 ppm), and oxane methylene groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm) and pyrazole C=N vibrations (1600–1500 cm) .
- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s 3D conformation and biological target interactions?
- Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) to optimize geometry and identify intramolecular hydrogen bonds (e.g., between sulfonamide S=O and pyrazole N–H) .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase enzymes using AutoDock Vina. Focus on the oxane group’s role in hydrophobic pocket interactions .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Example : Discrepancies in H NMR integration ratios may arise from dynamic effects (e.g., hindered rotation of the oxane group). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
- X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals (e.g., via slow evaporation in ethanol/water) and solving the crystal structure .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonamide sodium salt .
- Prodrug Design : Introduce ester groups at the oxane oxygen for enzymatic hydrolysis in vivo .
- LogP Measurement : Use shake-flask method (octanol/water) to balance lipophilicity (target LogP ~2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
